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In-Depth Technical Guide: Einecs 245-498-2
For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the chemical compound registered

under EINECS number 245-498-2. The document details its chemical structure, properties, a

representative synthesis protocol, and its applications in biomedical research, with a particular

focus on its utility for professionals in drug development.

Chemical Identification and Structure
The compound associated with EINECS 245-498-2 is a symmetrical thiacarbocyanine dye. Its

systematic name is Hydrogen 1-(3-sulphonatopropyl)-2-(2-((1-(3-

sulphonatopropyl)naphtho(1,2-d)thiazolin-2-ylidene)methyl)but-1-enyl)naphtho(1,2-

d)thiazolium, compound with triethylamine.[1] For clarity and common usage, it is often referred

to by other names such as 3,3'-Bis(3-sulfopropyl)-4,5:4',5'-dibenzo-9-ethylthiacarbocyanine

betaine triethylammonium salt.

Chemical Structure:

The core structure consists of two naphtho[1,2-d]thiazole heterocycles linked by a polymethine

bridge. Each heterocyclic nitrogen is substituted with a sulfopropyl group, conferring water
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solubility. The positive charge on one of the thiazolium rings is internally compensated by the

negative charge of the sulfonate groups, forming a betaine structure. The triethylammonium

salt is also present.

(A more detailed 2D representation of the chemical structure can be found in public chemical

databases such as PubChem, CID 90888.)[2]

Physicochemical and Spectral Data
Quantitative data for Einecs 245-498-2 is summarized in the table below. This information is

crucial for its application in experimental settings, particularly for solution preparation and

spectroscopic analysis.

Property Value Reference

EINECS Number 245-498-2 [2]

CAS Number 23216-67-3 [2]

Molecular Formula C39H47N3O6S4 [2]

Molecular Weight 782.1 g/mol

Appearance Typically a solid powder

Solubility Water soluble

Synthesis
A detailed experimental protocol for the synthesis of this specific thiacarbocyanine dye is not

readily available in peer-reviewed literature. However, a representative synthesis for

symmetrical thiacarbocyanine dyes can be described. This process generally involves the

condensation of two equivalents of a quaternary heterocyclic salt with a linking agent that

provides the central part of the polymethine chain.

Representative Experimental Protocol for Symmetrical Thiacarbocyanine Dye Synthesis:

This protocol is a generalized representation and would require optimization for the specific

synthesis of Einecs 245-498-2.
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Step 1: Quaternization of the Heterocyclic Base

A solution of 2-methylnaphtho[1,2-d]thiazole (1 equivalent) in a suitable high-boiling solvent

such as pyridine or dimethylformamide (DMF) is prepared.

An excess of 1,3-propanesultone (e.g., 1.2 equivalents) is added to the solution.

The reaction mixture is heated under reflux for several hours (typically 4-8 hours) to effect

the N-alkylation with the sulfopropyl group.

Upon cooling, the quaternary salt, 2-methyl-3-(3-sulfopropyl)naphtho[1,2-d]thiazolium,

precipitates and can be collected by filtration, washed with a non-polar solvent like acetone

or ether, and dried.

Step 2: Condensation to Form the Thiacarbocyanine Dye

The quaternary salt from Step 1 (2 equivalents) is dissolved in a suitable solvent, often a

mixture of pyridine and acetic anhydride.

A linking agent, such as triethyl orthoformate (for a single carbon bridge) or a derivative for a

longer polymethine chain, is added to the solution. For the ethyl-substituted bridge in Einecs
245-498-2, a more complex linking agent like 1,1,3,3-tetraethoxypropane would be a starting

point, followed by reaction with an ethyl Grignard reagent in a separate step, or a more direct

condensation with a suitable ethyl-containing linking agent.

The reaction mixture is heated, often to reflux, for a period ranging from 30 minutes to

several hours. The reaction progress can be monitored by observing the formation of the

intensely colored dye, often tracked by UV-Vis spectroscopy.

After the reaction is complete, the mixture is cooled, and the dye is precipitated by the

addition of a non-solvent, such as ether or acetone.

The crude dye is collected by filtration and can be purified by recrystallization from a suitable

solvent system (e.g., ethanol/water mixtures). The triethylamine is typically introduced during

the workup or purification to form the corresponding salt.

Caption: Generalized workflow for the synthesis of symmetrical thiacarbocyanine dyes.
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Biological Activity and Applications in Drug
Development
While specific signaling pathway involvement for Einecs 245-498-2 has not been detailed in

the available literature, its primary application lies in its use as a fluorescent probe. Cyanine

dyes are widely used in biological research for labeling and tracking biomolecules.[1]

Interaction with Human Serum Albumin (HSA):

A key reported biological interaction of this dye is with Human Serum Albumin (HSA). This

interaction is of significant interest in drug development as HSA is a major carrier protein in the

bloodstream, and understanding drug-protein binding is crucial for pharmacokinetics. The

binding of this dye to HSA leads to a conformational change, a cis-trans isomerization, which

results in a significant increase in its fluorescence. This property can be exploited in high-

throughput screening assays to study the binding of potential drug candidates to HSA.

Experimental Protocol for Studying Protein Binding:

Preparation of Stock Solutions: Prepare a stock solution of the thiacarbocyanine dye in a

suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a stock solution of HSA in

the same buffer.

Titration Experiment: In a multi-well plate suitable for fluorescence measurements, add a

fixed concentration of the dye to each well.

Add increasing concentrations of HSA to the wells.

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period to allow

binding to reach equilibrium.

Fluorescence Measurement: Measure the fluorescence intensity in each well using a

fluorescence plate reader. The excitation and emission wavelengths should be optimized for

the dye (typically in the green-yellow region of the spectrum).

Data Analysis: Plot the change in fluorescence intensity as a function of the HSA

concentration. The data can be fitted to a binding isotherm (e.g., the Hill equation) to

determine the binding affinity (Kd) and stoichiometry of the interaction.
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Caption: Experimental workflow for determining protein binding affinity using a fluorescent

probe.

Relevance to Drug Development:

High-Throughput Screening: The fluorescence enhancement upon protein binding makes

this dye suitable for developing high-throughput screening assays to identify compounds that

bind to specific proteins.

Pharmacokinetics: By studying the displacement of the dye from its protein-bound state by a

drug candidate, researchers can gain insights into the drug's binding affinity and potential

pharmacokinetic properties.

Fluorescent Labeling: Cyanine dyes, in general, are used to fluorescently label antibodies,

peptides, and other targeting moieties to visualize their distribution and target engagement in

cells and tissues, which is a critical step in the development of targeted therapies.[3]

Conclusion
Einecs 245-498-2, a symmetrical thiacarbocyanine dye, is a valuable tool for researchers in

the life sciences and drug development. While detailed information on its involvement in

specific signaling pathways is limited, its utility as a fluorescent probe for studying protein-

ligand interactions is well-documented. The provided representative synthesis and

experimental protocols offer a foundation for its practical application in the laboratory. Further

research into the broader biological interactions of this compound could unveil new applications

in diagnostics and therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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